2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid

Description

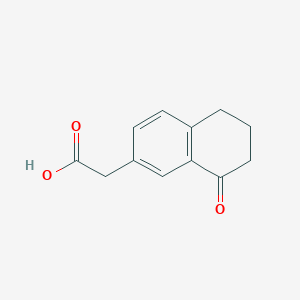

2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid (CAS: 125564-50-3) is a bicyclic organic compound featuring a partially hydrogenated naphthalene core (tetrahydronaphthalene) with an 8-oxo substituent and an acetic acid group at the 2-position. Its molecular formula is C₁₂H₁₂O₃, with a molar mass of 204.22 g/mol. The compound’s structure combines aromatic and aliphatic characteristics, making it a versatile scaffold in medicinal chemistry and organic synthesis .

Properties

IUPAC Name |

2-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11-3-1-2-9-5-4-8(6-10(9)11)7-12(14)15/h4-6H,1-3,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPMPPPPIFOHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)CC(=O)O)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the hydrogenation of 2-naphthylacetic acid under specific conditions to introduce the tetrahydro functionality. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere . Industrial production methods may involve similar hydrogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be used to further hydrogenate the naphthalene ring or to reduce the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: The acetic acid moiety can undergo substitution reactions to form esters, amides, or other derivatives.

Scientific Research Applications

2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic synthesis reactions.

Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions, particularly those involving aromatic and aliphatic functionalities.

Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on biological targets and pathways.

Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The ketone group and the acetic acid moiety play crucial roles in its reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

(6,7-Dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl)acetic Acid

- Molecular Formula : C₁₃H₅Cl₂F₉O₂

- Key Features : Fluorine and chlorine atoms at positions 6 and 7 enhance electronegativity and lipophilicity.

- Synthesis: Derived from ethyl cyanoacetate via hydrolysis and halogenation with PCl₅/SbF₅ .

- Applications : Fluorinated analogs are often explored for enhanced metabolic stability in drug design.

| Property | Target Compound | Halogenated Analog |

|---|---|---|

| Molecular Weight | 204.22 | 465.52 |

| Substituents | 8-Oxo | 6,7-Cl₂; 6,7,8-F₉ |

| Solubility | Moderate (polar) | Low (high lipophilicity) |

Amide and Acetamide Derivatives

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS: 88611-67-0)

- Molecular Formula: C₁₂H₁₃NO₂

- Key Features : Replaces the acetic acid group with an acetamide, reducing acidity and altering hydrogen-bonding capacity.

- Applications : Amide derivatives are common in kinase inhibitors due to improved bioavailability .

| Property | Target Compound | Acetamide Derivative |

|---|---|---|

| Functional Group | -COOH | -NHCOCH₃ |

| pKa (estimated) | ~4.5 | ~10–12 (amide proton) |

| Bioavailability | Low (polar) | Moderate |

Oxo and Ester Variants

2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic Acid (CAS: 1094294-18-4)

- Molecular Formula : C₁₂H₁₂O₃

- Key Features : The oxo group on the acetic acid moiety increases electrophilicity, enhancing reactivity in nucleophilic additions.

- Synthesis : Likely via Friedel-Crafts acylation or oxidation of allylic alcohols .

| Property | Target Compound | Oxo Variant |

|---|---|---|

| Reactivity | Moderate | High (electrophilic) |

| Stability | Stable | Prone to keto-enol taut. |

Heterocyclic Derivatives

[2-Amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-5-yl]acetic Acid (CAS: 91234-22-9)

- Molecular Formula : C₁₅H₁₆N₂O₂S

- Key Features : Incorporates a thiazole ring, introducing sulfur and nitrogen atoms for metal coordination and enhanced binding affinity.

- Applications : Thiazole-containing compounds are prevalent in antimicrobial and anticancer agents .

| Property | Target Compound | Thiazole Derivative |

|---|---|---|

| Molecular Weight | 204.22 | 288.4 |

| Water Solubility | Moderate | 42.3 µg/mL (pH 7.4) |

Extended Ring Systems

2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic Acid (CAS: 6742-32-1)

- Molecular Formula : C₁₃H₁₄O₃

| Property | Target Compound | Benzoannulene Analog |

|---|---|---|

| Ring Size | 10-membered | 7-membered fused ring |

| LogP (estimated) | 2.1 | 3.5 |

Biological Activity

2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 204.22 g/mol. The compound features a naphthalene ring system with an oxo group and an acetic acid moiety.

Antioxidant Properties

Research indicates that compounds with naphthalene structures often exhibit antioxidant properties. The presence of the oxo group in this compound may enhance its ability to scavenge free radicals. A study demonstrated that related naphthalene derivatives showed significant antioxidant activity in vitro, suggesting that this compound could similarly mitigate oxidative stress in biological systems .

Enzyme Inhibition

There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been noted that similar compounds can inhibit kynurenine aminotransferase (KAT), an enzyme linked to the kynurenine pathway implicated in neurodegenerative diseases . This inhibition could potentially lead to altered levels of neuroactive metabolites.

Neuroprotective Effects

The neuroprotective potential of naphthalene derivatives has been explored in various studies. Compounds structurally similar to this compound have shown promise in reducing neuronal cell death in models of oxidative stress and excitotoxicity . These findings suggest that this compound may have therapeutic implications for neurodegenerative conditions.

Study on Kynurenine Pathway Modulation

A study investigated the effects of related naphthalene derivatives on the kynurenine pathway. The results indicated that these compounds could modulate levels of kynurenine and its metabolites in vivo, impacting neuroinflammation and neuroprotection . This modulation is crucial as dysregulation of this pathway is associated with disorders like depression and Alzheimer's disease.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₃ |

| Molecular Weight | 204.22 g/mol |

| Antioxidant Activity | Significant (in vitro studies) |

| Enzyme Inhibition | Kynurenine aminotransferase (KAT) |

| Neuroprotective Effects | Potential in models of oxidative stress |

| Anticancer Activity | Indicated by structural relatives |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid?

Answer:

The synthesis of this compound typically involves functionalization of the tetrahydronaphthalene core. One approach includes:

- Oxidative cleavage of substituted naphthalene derivatives using ozone in dichloromethane, followed by hydrogen peroxide in acetic acid to generate the oxo group .

- Acetic acid side-chain introduction via alkylation or coupling reactions, as seen in analogous structures (e.g., coupling with potassium hydroxide in methanol/water mixtures) .

- Purification by recrystallization or column chromatography, with purity validation via HPLC (≥97% purity thresholds are common) .

Basic: How can X-ray crystallography be optimized for structural characterization of this compound?

Answer:

- Crystal growth : Use slow evaporation of polar solvents (e.g., methanol/water) to obtain high-quality single crystals .

- Data collection : Employ synchrotron radiation or high-resolution detectors to resolve challenges from low electron density in the oxo group .

- Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for the tetrahydronaphthalene ring’s partial saturation. Validate with R-factors ≤ 0.05 .

Advanced: How can tautomeric equilibria (keto-enol) in this compound be experimentally probed?

Answer:

- Spectroscopic analysis :

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate relative stability of tautomers and compare with experimental data .

Advanced: What strategies resolve contradictions in observed vs. predicted spectroscopic data?

Answer:

- Data reconciliation : Cross-validate NMR/IR results with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₂H₁₂O₃ requires m/z 204.0786) .

- Dynamic effects : Account for solvent polarity and temperature in NMR experiments, as tautomerization rates may skew integrations .

- Crystallographic validation : Compare X-ray-derived bond lengths/angles with computational models to resolve ambiguities in electronic structure .

Advanced: How can computational methods predict biological interactions of this compound?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) via the acetic acid moiety .

- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .

- ADMET prediction : Employ SwissADME to evaluate bioavailability, ensuring the compound’s logP ≤3.5 for drug-likeness .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to quantify impurities (<3%) .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS to identify oxidation byproducts .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .

Advanced: How can regioselective functionalization of the tetrahydronaphthalene core be achieved?

Answer:

- Directed C–H activation : Use Pd catalysts with directing groups (e.g., pyridine) to functionalize the 2-position selectively .

- Electrophilic substitution : Optimize Friedel-Crafts conditions (e.g., AlCl₃ in nitrobenzene) for acetic acid group introduction .

- Protection/deprotection : Temporarily protect the oxo group as a ketal to prevent side reactions during alkylation .

Advanced: What mechanistic insights explain its reactivity in nucleophilic acyl substitution?

Answer:

- Kinetic studies : Monitor reaction rates with amines (e.g., benzylamine) in THF to derive activation parameters (ΔG‡) .

- DFT calculations : Identify transition states for nucleophilic attack on the carbonyl carbon, influenced by ring strain in the tetrahydronaphthalene system .

- Isotope labeling : Use ¹⁸O-labeled acetic acid to track oxygen exchange in hydrolysis reactions .

Basic: How is the compound’s solubility profile determined for in vitro assays?

Answer:

- Phase-solubility analysis : Measure solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy (ε ~300 nm) .

- Co-solvent methods : Use ethanol or PEG-400 to enhance aqueous solubility while maintaining <1% organic content for cell-based assays .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

- Flow chemistry : Optimize ozonolysis steps in continuous flow reactors to improve safety and yield .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in oxidative steps to reduce environmental impact .

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress and minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.